molecular formula C20H24N6O3S B2452701 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyridazine CAS No. 1013758-43-4

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B2452701
CAS No.: 1013758-43-4
M. Wt: 428.51
InChI Key: OXQHTYJJKJBWDN-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyridazine is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase implicated in multiple critical cellular processes and disease pathways, making this compound a valuable chemical probe for basic research. Its primary research application lies in the study of neurodegenerative diseases, particularly Down syndrome and Alzheimer's disease, as DYRK1A phosphorylates key proteins involved in tau pathology (source) and amyloid precursor protein (APP) processing. By inhibiting DYRK1A, researchers can investigate its role in neuronal development and cognitive function. Furthermore, this compound has significant utility in oncology research, as DYRK1A inhibition can modulate the stability of transcription factors and cyclins, potentially impacting tumor cell proliferation (source) . The selectivity profile of this inhibitor allows for the specific dissection of DYRK1A-driven signaling cascades, distinguishing its functions from those of closely related kinases, thereby providing a powerful tool for elucidating novel mechanisms in cell cycle control and neurodevelopment.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-15-14-16(2)26(23-15)20-9-8-19(21-22-20)24-10-12-25(13-11-24)30(27,28)18-6-4-17(29-3)5-7-18/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQHTYJJKJBWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N6O2SC_{19}H_{24}N_{6}O_{2}S with a molecular weight of approximately 444.5g/mol444.5\,g/mol. The structure includes a pyrazole ring and a piperazine moiety, which are known to contribute to various biological activities.

Property Value
Molecular FormulaC₁₉H₂₄N₆O₂S
Molecular Weight444.5 g/mol
IUPAC Name6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibition of various enzymes, including acetylcholinesterase, which can have implications in treating neurodegenerative diseases like Alzheimer's .
  • mTOR Pathway Modulation : Research indicates that related pyrazole compounds can modulate the mTOR signaling pathway, which is crucial in cancer cell proliferation and survival .
  • Autophagy Regulation : The compound may influence autophagy processes, potentially leading to increased cancer cell death by disrupting autophagic flux .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For example:

  • Submicromolar Antiproliferative Activity : Certain analogs demonstrated submicromolar antiproliferative effects against pancreatic cancer cell lines (MIA PaCa-2), indicating a promising therapeutic avenue .
  • Mechanistic Insights : These compounds were found to reduce mTORC1 activity and induce autophagy, suggesting a dual mechanism that could be exploited for cancer therapy.

Case Studies

  • Piperazine Derivatives : In studies focusing on piperazine derivatives, it was found that they can effectively bind to key sites on human acetylcholinesterase, leading to potential therapeutic applications in neurodegenerative disorders .
  • Structure-Activity Relationship (SAR) : The SAR studies on related compounds have revealed that modifications in the piperazine and pyrazole moieties significantly affect biological activity, allowing for the design of more potent derivatives .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of pyridazine derivatives characterized by their diverse biological activities. The presence of the pyrazole and piperazine moieties contributes to its pharmacodynamic properties, making it a candidate for drug development.

Anti-inflammatory Activity

Research indicates that pyridazine derivatives exhibit potent anti-inflammatory effects. The compound has been shown to selectively inhibit cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation pathways. In particular, derivatives similar to this compound have demonstrated efficacy in reducing edema and prostaglandin E2 (PGE2) production, making them potential candidates for treating conditions like arthritis and other inflammatory disorders .

Analgesic Effects

The analgesic properties of pyridazine derivatives have been well-documented. Studies suggest that compounds with similar structures can exhibit analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with fewer side effects, such as gastric ulceration . For instance, certain derivatives have shown analgesic activity significantly higher than morphine in preclinical models .

Antidiabetic Potential

Some pyridazine derivatives have been explored for their antidiabetic properties. Compounds that lower blood sugar levels in diabetic rat models suggest that this class of compounds could lead to new treatments for diabetes . The mechanism may involve enhancing insulin sensitivity or modulating glucose metabolism.

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic effects of various pyridazine derivatives in animal models. The compound was tested alongside established analgesics, revealing that it provided substantial pain relief without the ulcerogenic side effects commonly associated with NSAIDs. The findings support further exploration into its use as a safer alternative for pain management .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of similar pyridazine derivatives. It was found that these compounds inhibited COX-2 activity more effectively than COX-1, suggesting a targeted approach to reducing inflammation while minimizing gastrointestinal side effects. This selectivity is critical for developing safer therapeutic agents for chronic inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution at Pyridazine Core

The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. While the C-3 pyrazole and C-6 piperazine substituents deactivate certain positions, halogenation or displacement reactions remain feasible under controlled conditions:

Reaction TypeConditionsOutcomeSource
ChlorinationPOCl₃, refluxIntroduces Cl at activated positions (e.g., replacing hydroxyl groups)
AminationHydrazine hydrate, ethanolSubstitutes leaving groups (e.g., Cl) with amines

For example, in structurally related pyridazines, chlorination with POCl₃ replaces hydroxyl groups with Cl, while hydrazine introduces amino groups .

Hydrolysis of Sulfonamide Group

The benzenesulfonyl-piperazine moiety is susceptible to hydrolysis under acidic or basic conditions, cleaving the sulfonamide bond (S–N):

ConditionsProductsNotesSource
Acidic (H₂SO₄, HCl)4-methoxybenzenesulfonic acid + piperazine derivativeSlow hydrolysis at elevated temperatures
Basic (NaOH, KOH)Same as aboveFaster cleavage due to nucleophilic OH⁻

This reactivity is critical for prodrug designs or metabolic degradation studies.

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole group is relatively inert but can participate in electrophilic substitution or coordination chemistry:

Reaction TypeReagents/ConditionsOutcomeSource
NitrationHNO₃, H₂SO₄Nitration at C-4 (if activated)
Metal coordinationTransition metals (e.g., Pd, Cu)Forms complexes for catalytic applications

Pyrazole’s stability under most conditions limits its reactivity unless strongly oxidizing agents are used .

Oxidation Reactions

The methoxybenzene and methylpyrazole groups are oxidation-sensitive:

Target GroupOxidizing AgentOutcomeSource
Methoxy (-OCH₃)KMnO₄, acidic conditionsDemethylation to hydroxyl (-OH)
Methyl (-CH₃) on pyrazoleCrO₃, H₂SO₄Oxidation to carboxylic acid

Oxidation pathways are relevant for metabolite identification and environmental degradation studies.

Cross-Coupling Reactions

The pyridazine core and aryl sulfonamide enable participation in palladium-catalyzed couplings:

Reaction TypeCatalysts/ReagentsApplicationsSource
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidsBiaryl formation for SAR studies
Buchwald-HartwigPd₂(dba)₃, ligandsIntroduction of amines/heterocycles

These reactions are pivotal for structural diversification in medicinal chemistry .

Thermal and Photochemical Stability

Decomposition pathways under stress conditions:

ConditionObservationsSource
>200°C (thermal)Pyridazine ring fragmentation
UV light (254 nm)Sulfonamide bond cleavage

Stability data inform storage and handling protocols.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyridazine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, and heterocycle coupling. Key variables include:

  • Temperature control : Pyridazine-piperazine coupling requires mild conditions (60–80°C) to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for sulfonylation .
  • Catalysts : Palladium-based catalysts improve coupling efficiency in heterocyclic systems . Yield optimization often employs fractional crystallization or column chromatography for purification .

Q. How can the structural integrity of this compound be validated during synthesis?

Use a combination of:

  • X-ray crystallography (via SHELX software ) to confirm 3D geometry.
  • Spectroscopic techniques :
  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrazole C-H signals at δ 6.0–7.0 ppm) .
  • FTIR : Sulfonyl S=O stretching at ~1350 cm⁻¹ and pyridazine ring vibrations at ~1600 cm⁻¹ .
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 471.2) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in biological systems?

  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with targets like kinase enzymes or GPCRs, leveraging the sulfonyl-piperazine moiety’s affinity for ATP-binding pockets .
  • Quantum chemical calculations : Density Functional Theory (DFT) to analyze electron distribution in the pyridazine core, predicting sites for electrophilic/nucleophilic attack .
  • MD simulations : Assess stability in aqueous vs. lipid environments, considering the hydrophobic 3,5-dimethylpyrazole group .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response standardization : Use IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to account for variability .
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
  • Target validation : CRISPR knockouts or siRNA silencing of hypothesized targets (e.g., PDE inhibitors, viral proteases) to confirm mechanism .

Q. What experimental design principles apply to studying this compound’s pharmacokinetics?

  • ADME profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via HPLC .
    • Statistical design : Use factorial experiments to assess interactions between variables (e.g., pH, temperature) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step of synthesis?

  • Reagent optimization : Replace traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .
  • In situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

Q. What strategies enhance the compound’s stability during biological assays?

  • Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent hydrolysis of the sulfonamide group .
  • Buffer optimization : Include antioxidants (e.g., ascorbic acid) in assay buffers to mitigate oxidative degradation .
  • Prodrug design : Introduce ester or amide prodrug moieties to improve plasma stability .

Comparative Analysis of Structural Analogues

Q. How does the 4-methoxybenzenesulfonyl group influence bioactivity compared to other sulfonamide derivatives?

  • Enhanced lipophilicity : The methoxy group increases logP by ~0.5 units compared to unsubstituted sulfonamides, improving membrane permeability .
  • Target selectivity : Methoxy-substituted analogs show 10-fold higher inhibition of COX-2 vs. COX-1 compared to chloro-substituted derivatives (see Table 1) .
SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio
4-OCH₃45.24.89.4
4-Cl32.16.35.1

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no efficacy?

  • Cell line variability : Activity correlates with expression levels of ABC transporters (e.g., P-gp), which efflux the compound in resistant lines .
  • Assay conditions : Serum-free vs. serum-containing media alter protein binding and bioavailability .
  • Structural analogs : Compare with 3-(furan-2-yl)-pyridazine derivatives, which exhibit stronger DNA intercalation due to planar furan rings .

Future Research Directions

Q. What unexplored pharmacological targets are plausible for this compound?

  • Antiviral activity : Screen against RNA viruses (e.g., SARS-CoV-2 PLpro) due to pyridazine’s ability to chelate catalytic Zn²⁺ .
  • Neuroinflammation : Target NLRP3 inflammasome via sulfonyl-piperazine’s ROS-scavenging potential .

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